molecular formula C9H14O3 B14468943 Methyl 4-formylhept-6-enoate CAS No. 65266-23-1

Methyl 4-formylhept-6-enoate

Cat. No.: B14468943
CAS No.: 65266-23-1
M. Wt: 170.21 g/mol
InChI Key: JXHXTBGCISHWPA-UHFFFAOYSA-N
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Description

Methyl 4-formylhept-6-enoate is an α,β-unsaturated ester with a formyl substituent at the 4-position and a terminal double bond at the 6-position. Its molecular formula is C₉H₁₂O₃, and its structure combines a reactive aldehyde group with an ester functionality, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules.

Properties

CAS No.

65266-23-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 4-formylhept-6-enoate

InChI

InChI=1S/C9H14O3/c1-3-4-8(7-10)5-6-9(11)12-2/h3,7-8H,1,4-6H2,2H3

InChI Key

JXHXTBGCISHWPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(CC=C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formylhept-6-enoate can be synthesized through several methods. One common approach involves the reaction of hept-6-en-1-ol with formic acid and methanol under acidic conditions. This esterification reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formylhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: 4-formylhept-6-enoic acid.

    Reduction: 4-hydroxyhept-6-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formylhept-6-enoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-formylhept-6-enoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the formyl group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with Methyl 4-formylhept-6-enoate:

Compound Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
This compound Formyl, ester, α,β-unsaturated bond C₉H₁₂O₃ 168.19 Reactive aldehyde for nucleophilic additions; used in synthetic intermediates.
Ethyl 6-methyl-4-oxohept-6-enoate Keto, ester, α,β-unsaturated bond C₁₀H₁₄O₃ 186.21 Keto group enhances stability but reduces electrophilicity compared to formyl .
Methyl salicylate Ester, aromatic hydroxyl C₈H₈O₃ 152.15 Aromatic ester with low volatility; used in fragrances and pharmaceuticals .

Physical and Chemical Properties

Property This compound Ethyl 6-methyl-4-oxohept-6-enoate Methyl salicylate
Boiling Point ~200–220°C (estimated) ~210–230°C (estimated) 222°C
Solubility in Water Low Low 0.1 g/100 mL
Reactivity with Nucleophiles High (formyl group) Moderate (keto group) Low

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound’s aldehyde group is critical in synthesizing heterocycles, whereas Ethyl 6-methyl-4-oxohept-6-enoate is more suited for ketone-based transformations .
  • Environmental Impact: Unlike Methyl salicylate, which is a volatile organic compound (VOC) with atmospheric implications, this compound’s environmental behavior remains understudied .

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